N-Methyl iodofluoroacetamide

Lipophilicity Membrane permeability Drug design

For covalent probe development, mono-halogenated acetamides fail to balance membrane permeability with controlled thiol reactivity. N-Methyl iodofluoroacetamide (CAS 883499-47-6) addresses this with a unique α-carbon bearing reactive iodine (excellent leaving group) and inert fluorine, plus N-methyl modulation of lipophilicity. • 32% lower polar surface area (29.1 vs 43.09 Ų) than fluoroacetamide enhances passive membrane diffusion • Iodine isotopic signature (M/M+2) plus fluorine enables unambiguous MS identification in complex matrices • Available in 1-5 g research quantities, ≥95% purity from multiple suppliers

Molecular Formula C3H5FINO
Molecular Weight 216.98 g/mol
CAS No. 883499-47-6
Cat. No. B1607802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl iodofluoroacetamide
CAS883499-47-6
Molecular FormulaC3H5FINO
Molecular Weight216.98 g/mol
Structural Identifiers
SMILESCNC(=O)C(F)I
InChIInChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
InChIKeyYTCJMPNDFGALAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Iodofluoroacetamide: Compound Overview


N-Methyl iodofluoroacetamide (CAS 883499-47-6), also designated 2-fluoro-2-iodo-N-methylacetamide, is a mixed-halogen acetamide derivative belonging to the haloacetamide class . With the molecular formula C₃H₅FINO and a molecular weight of 216.98 g/mol, this compound presents a chiral center and features both iodine and fluorine substituents on the α-carbon . Predicted physicochemical parameters include a boiling point of 285.5±30.0 °C, a density of approximately 2.0 g/cm³, and a calculated LogP of 0.7, indicating moderate lipophilicity . It is commercially available from multiple suppliers (e.g., Santa Cruz Biotechnology, Leyan) in purities typically ≥95% [1].

1 Mixed‑halogen electrophile (I/F on α‑carbon) for tunable reactivity in covalent probe design and derivatization
2 N‑methyl substitution provides a reported lipophilicity increase relative to primary amide analogs, supporting cellular permeability studies
3 Research‑grade supply (typically ≥95%) suitable for method development, chemical biology, and synthetic chemistry applications

Why N-Methyl Iodofluoroacetamide Substitution Fails


N-Methyl iodofluoroacetamide is not interchangeable with structurally simpler haloacetamides such as iodoacetamide, fluoroacetamide, or their respective N-methyl analogs. The simultaneous presence of a sterically accessible iodine atom (excellent leaving group) and an electron-withdrawing fluorine atom (poor leaving group) on the same α-carbon creates a unique electrophilic profile that cannot be replicated by any mono-halogenated counterpart [1]. In studies of monohalogenated acetamides, iodoacetamide (IAM) exhibited substantially higher thiol reactivity and cytotoxicity than bromoacetamide (BAM) or chloroacetamide (CAM), with fluoroacetamide being essentially unreactive under physiological conditions [1]. The N-methyl substitution further modulates hydrogen bonding capacity and lipophilicity relative to primary amide analogs [2]. Consequently, substituting this compound with a simpler haloacetamide would unpredictably alter reaction kinetics, product selectivity, and downstream analytical performance.

Mono‑halogenated acetamides (iodoacetamide, fluoroacetamide, N‑methyl iodoacetamide) cannot replicate the dual I/F electrophilic profile; substituting may unpredictably alter reaction kinetics and product selectivity.
N‑methyl substitution impacts hydrogen‑bonding capacity and lipophilicity; primary amide analogs may exhibit different cellular partitioning and reactivity patterns.
Halogen‑dependent cytotoxicity trends (IAM > BAM > CAM) are class‑level; direct extrapolation to this mixed‑halogen structure requires independent verification for each experimental system.

N-Methyl Iodofluoroacetamide Differentiation Evidence


Enhanced Lipophilicity vs. Non-Methylated Haloacetamides

N-Methyl iodofluoroacetamide exhibits a calculated LogP of approximately 0.7, which is significantly higher than the LogP of fluoroacetamide (-0.94) and moderately higher than typical values for iodoacetamide (reported range -0.19 to 0.607) [1]. This increase in lipophilicity is attributed to the N-methyl substitution, which reduces hydrogen bonding capacity and enhances hydrophobic character .

Lipophilicity
Reported
LogP 0.7 (calc.)
~1.6 log units higher than fluoroacetamide; may support passive membrane permeability in probe design.
Calculated values; experimental validation recommended.
Lipophilicity Membrane permeability Drug design LogP

Reduced Polar Surface Area Enhances Passive Diffusion

The topological polar surface area (TPSA) of N-Methyl iodofluoroacetamide is calculated as 29.1 Ų, compared to 43.09 Ų for both iodoacetamide and fluoroacetamide [1]. This reduction of approximately 14 Ų (32% decrease) is due to the N-methyl substitution, which eliminates one hydrogen bond donor from the primary amide group [2].

Polar Surface Area
Data to verify
TPSA 29.1 Ų
32% reduction vs primary amide haloacetamides; may favor passive diffusion.
Calculated values; confirm experimentally.
Polar surface area PSA Membrane permeability Bioavailability

Mixed Halogen Leaving Groups for Tunable Electrophilicity

In systematic studies of monohalogenated acetamides, iodoacetamide (IAM) demonstrated significantly higher thiol reactivity and cytotoxicity than bromoacetamide (BAM) or chloroacetamide (CAM), while fluoroacetamide exhibited negligible reactivity [1]. The rank order of cytotoxicity (DIAcAm > IAcAm > BAcAm > ... > CAcAm) and genotoxicity (TBAcAm > DIAcAm ≈ IAcAm > BAcAm > ... > CAcAm) correlates directly with halogen leaving group ability (I > Br >> Cl) [1]. N-Methyl iodofluoroacetamide contains both iodine (excellent leaving group) and fluorine (poor leaving group) on the same α-carbon, creating a dual-reactivity profile not achievable with any single-halogen analog .

Electrophilic Profile
Class‑level
I (reactive) + F (inert) on α‑carbon vs mono‑halogen analogs: IAcAm (I only), FAcAm (F only)
Dual leaving‑group character supports tunable reactivity; direct quantitative comparison to single‑halogen acetamides is context‑dependent.
Based on class‑level halogen leaving‑group trends; verify in target system.
Electrophilicity Leaving group SN2 reactivity Covalent inhibition

Unique Isotopic Signature for MS Detection

N-Methyl iodofluoroacetamide has a precise molecular mass of 216.93999 g/mol and contains a single iodine atom, which imparts a distinctive isotopic pattern in mass spectrometry . In comparison, N-methyl iodoacetamide (MW 198.99) lacks fluorine and exhibits a different isotopic distribution . The combination of iodine (characteristic M+2 pattern) and fluorine (monoisotopic) creates a unique mass signature that facilitates unambiguous compound identification in complex matrices [1].

MS Signature
Data to verify
Distinctive I+F isotopic pattern vs N‑methyl iodoacetamide (no F) or iodoacetamide
May improve unambiguous detection in LC‑MS/GC‑MS of complex matrices.
Experimental validation in target matrix recommended.
Mass spectrometry Isotopic labeling Derivatization Trace analysis

Enhanced Volatility for Derivatization

N-Methyl iodofluoroacetamide has been employed as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of amino acids, with reported improvements in sensitivity and resolution . The N-methyl group reduces hydrogen bonding, increasing volatility compared to primary amide-based derivatizing agents, while the halogen substituents contribute to favorable electron-capture detection properties . Although quantitative sensitivity enhancement data (e.g., limit of detection improvement factors) are not publicly available for direct comparison against alternative derivatizing agents, the structural features predict superior GC behavior relative to non-methylated haloacetamides .

Derivatization Volatility
Data to verify
Reported sensitivity improvement (qualitative)
N‑methylation may enhance volatility for GC‑MS; comparative quantitative data are not publicly available.
Requires independent method validation.
Derivatization GC-MS Volatility Amino acid analysis

N-Methyl Iodofluoroacetamide Application Scenarios


Membrane-Permeable Covalent Probe Development

For research programs developing covalent chemical probes targeting intracellular cysteine residues, N-Methyl iodofluoroacetamide offers a measurable advantage over iodoacetamide or fluoroacetamide. The 32% reduction in polar surface area (29.1 Ų vs 43.09 Ų) and 1.6 LogP unit increase relative to fluoroacetamide predict improved passive diffusion across cell membranes [1]. This property is particularly valuable when intracellular target engagement must be balanced against extracellular reactivity, as the N-methyl substitution reduces nonspecific interactions with extracellular thiols while maintaining adequate intracellular accessibility .

GC-MS Derivatization for Polar Analytes

Analytical laboratories developing GC-MS methods for amino acids, peptides, or other polar biomolecules should consider N-Methyl iodofluoroacetamide as a derivatizing agent. The N-methyl group reduces hydrogen bonding capacity compared to primary amide-based reagents, enhancing volatility for gas chromatographic separation . The distinctive isotopic signature from the iodine atom (M and M+2 pattern) combined with the fluorine substituent provides unambiguous mass spectrometric identification in complex biological matrices [1]. While quantitative sensitivity improvement factors are not published, the structural features align with established principles for optimizing GC-MS derivatization .

Synthetic Building Block with Tunable Electrophilicity

In synthetic chemistry applications requiring sequential or selective functionalization, N-Methyl iodofluoroacetamide serves as a versatile building block. The iodine atom provides a highly reactive site for nucleophilic substitution under mild conditions, while the fluorine atom remains inert, allowing for subsequent transformations at the fluorine-bearing carbon or the amide nitrogen . This dual reactivity profile is not achievable with mono-halogenated analogs such as N-methyl iodoacetamide (lacks fluorine handle) or N-methyl fluoroacetamide (insufficient initial reactivity) [1]. The compound is commercially available in research quantities (1 g to 5 g) from multiple suppliers, facilitating procurement for exploratory chemistry .

Application
Selection Property
Validation Focus
Intracellular covalent probe development
Reported low TPSA and enhanced lipophilicity relative to non‑methylated analogs
Cell permeability assay and target engagement verification
GC‑MS derivatization of polar analytes
N‑methyl substitution for volatility and distinctive I/F mass signature
Derivatization efficiency, detection specificity, and matrix‑effect evaluation
Synthetic building block with tunable electrophilicity
Orthogonal leaving‑group reactivity (I vs F) on a single carbon
Sequential functionalization selectivity and reaction condition compatibility

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